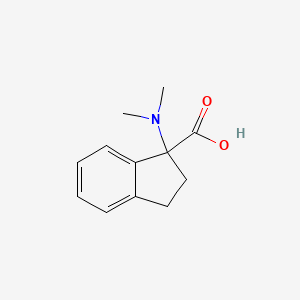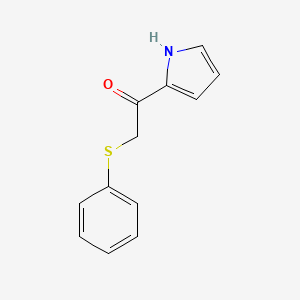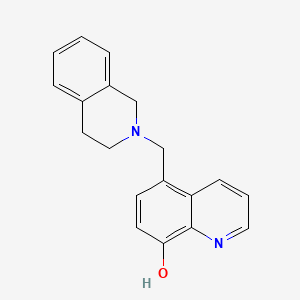
5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)quinolin-8-ol” is a chemical compound with the molecular formula C19H18N2O and a molecular weight of 290.36 . It is also known by other synonyms such as “5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]quinolin-8-ol” and "8-Quinolinol, 5-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]-" .
Synthesis Analysis
The synthesis of quinoline compounds, including “5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)quinolin-8-ol”, has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of “5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)quinolin-8-ol” is complex, with a benzene ring fused with a pyridine moiety . The compound is part of both natural and synthetic compounds . In particular, the pyranoquinoline ring system has gained considerable attention .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)quinolin-8-ol” include a molecular formula of C19H18N2O and a molecular weight of 290.36 . More detailed properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
- THIQ analogs, including 5-(1,2,3,4-tetrahydroisoquinolin-2-ylmethyl)quinolin-8-ol, exhibit antimicrobial effects against various infective pathogens. Researchers have explored their potential as novel antimicrobial agents in the fight against bacterial, fungal, and viral infections .
Antimicrobial Properties
Wirkmechanismus
The compound belongs to the class of organic compounds known as tetrahydroisoquinolines , which are polycyclic aromatic compounds containing a tetrahydroisoquinoline moiety . Tetrahydroisoquinolines are an important structural motif of various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities .
The compound also contains a quinolin-8-ol moiety, which is a quinoline carrying a hydroxy group at position 8 . Quinolines and their derivatives are known to have a wide range of biological activities, including antimalarial, antibacterial, antifungal, anti-inflammatory, and anticancer effects .
The compound’s pharmacokinetics would depend on various factors such as its solubility, stability, and the presence of functional groups that could be metabolized by the body . Its bioavailability would be influenced by factors such as its absorption, distribution, metabolism, and excretion (ADME) properties .
The molecular and cellular effects of the compound would depend on its interaction with its targets in the body . These effects could be influenced by various environmental factors , including pH, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c22-18-8-7-16(17-6-3-10-20-19(17)18)13-21-11-9-14-4-1-2-5-15(14)12-21/h1-8,10,22H,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKNVVFRDNVGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C4C=CC=NC4=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2485845.png)
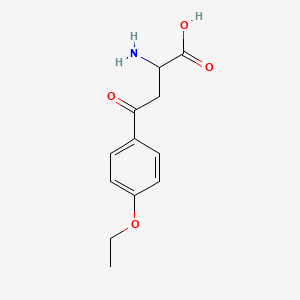

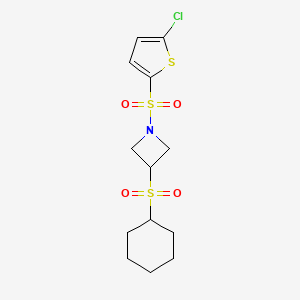
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2485850.png)
![4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2485852.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide](/img/structure/B2485857.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2485859.png)
